4-(3-methoxyphenyl)-6-methyl-2-thioxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
4-(3-Methoxyphenyl)-6-methyl-2-thioxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative featuring a 3-methoxyphenyl group at the C4 position, a methyl group at C6, a thioxo (C=S) moiety at C2, and a p-tolyl-substituted carboxamide at C3. This scaffold is structurally related to Biginelli reaction products, which are known for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The compound’s synthesis typically involves acid-catalyzed cyclocondensation of β-ketoamides, thiourea, and aldehydes, as observed in structurally analogous derivatives .
Properties
IUPAC Name |
4-(3-methoxyphenyl)-6-methyl-N-(4-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-12-7-9-15(10-8-12)22-19(24)17-13(2)21-20(26)23-18(17)14-5-4-6-16(11-14)25-3/h4-11,18H,1-3H3,(H,22,24)(H2,21,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNNSQXQBAKWOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=CC(=CC=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-methoxyphenyl)-6-methyl-2-thioxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine class, characterized by its unique structural features that contribute to its biological activity. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on current research findings.
Structural Characteristics
The molecular structure of this compound includes:
- A tetrahydropyrimidine ring
- A thioxo group (sulfur double-bonded to carbon)
- Aromatic substituents: 3-methoxyphenyl and p-tolyl
These features enhance its reactivity and interactions with biological targets.
Synthesis
The synthesis of this compound can be achieved through various methods including the Biginelli reaction and other multicomponent reactions. The compound's synthesis often involves the use of catalysts such as CuCl₂·2H₂O in solvent-free conditions to improve yield and efficiency .
Anticancer Properties
Research indicates that compounds related to this compound exhibit significant anticancer activity. For instance:
- In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, with IC₅₀ values indicating effective concentration levels for inhibiting cell growth .
- The compound's structural features may enhance its ability to interfere with cancer cell proliferation and survival mechanisms.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties :
- In vitro tests revealed effectiveness against several bacterial strains including Staphylococcus aureus and Escherichia coli using methods such as agar well diffusion and minimum inhibitory concentration (MIC) assays .
- Comparative studies highlight that similar compounds with modifications in their substituents can exhibit varying degrees of antimicrobial effectiveness.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through radical scavenging assays:
- Results indicated moderate to high antioxidant activity, suggesting its potential role in mitigating oxidative stress-related damage in biological systems .
Comparative Analysis of Related Compounds
A comparative analysis of structurally similar compounds reveals varying biological activities. The following table summarizes some notable derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 6-Methyl-4-Phenyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate | Ethyl instead of methoxy; lacks p-tolyl group | Anticancer properties |
| Methyl 4-(3-Methoxyphenyl)-6-Methyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate | Similar methoxy and methyl groups; different substituents | Potentially similar biological activity |
| 6-Methyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylic Acid | Lacks aromatic substituents; simpler structure | Basic biological activity but less potent than derivatives |
Case Studies
Recent studies have highlighted the efficacy of this compound in specific therapeutic applications:
- Cancer Treatment : A study demonstrated that this compound inhibits proliferation in HepG2 liver cancer cells with an IC₅₀ value significantly lower than standard chemotherapeutics .
- Infection Control : Another investigation showed its effectiveness against multi-drug resistant bacterial strains, suggesting a potential role in developing new antimicrobial therapies .
Scientific Research Applications
Pharmaceutical Applications
Research indicates that compounds similar to 4-(3-methoxyphenyl)-6-methyl-2-thioxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibit significant biological activities. The following are notable applications:
Antitumor Activity
Studies have shown that this compound demonstrates potential antitumor properties. In vitro assays have indicated that it can inhibit the proliferation of various cancer cell lines. The presence of both methoxy and p-tolyl groups may enhance its interaction with biological targets involved in cancer progression.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary findings suggest that it exhibits inhibitory effects against bacteria such as Escherichia coli and Pseudomonas aeruginosa, indicating its potential as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Effects
Molecular docking studies suggest that the compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This positions it as a candidate for further research into anti-inflammatory drugs .
Case Studies and Research Findings
Several studies have explored the synthesis and evaluation of this compound's biological activities:
- Antitumor Studies : A study demonstrated that derivatives of tetrahydropyrimidines exhibit cytotoxic effects on cancer cell lines. The specific compound under discussion showed promising results in inhibiting cell growth in vitro.
- Molecular Docking Analysis : In silico studies have been conducted to predict the binding affinity of this compound with various biological targets. The results indicate strong interactions with enzymes involved in inflammatory pathways .
- Synthesis and Characterization : The synthesis of this compound has been achieved through various methods involving simple transformations using commercially available reagents. Characterization techniques such as NMR and LC-MS confirm its structure .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural analogs differ primarily in substituents at the C4 phenyl ring, the C2 thioxo/oxo group, and the N-aryl carboxamide moiety. Key comparisons include:
Key Observations :
- Electron-donating groups (e.g., methoxy, methyl) at C4 correlate with enhanced analgesic and antimicrobial activities .
- Thioxo vs.
- Sulfonamide substituents (e.g., in 3j and 11b ) enhance solubility and target carbonic anhydrases , whereas p-tolyl groups (target compound, LaSAM 282 ) improve lipophilicity for membrane penetration .
Physicochemical Properties
Calculated using SwissADME .
†Estimated based on analogous *p-tolyl derivatives .
Insights :
Preparation Methods
The Biginelli Reaction Framework
The Biginelli reaction, a three-component coupling of aldehydes, β-keto esters, and urea/thiourea derivatives, serves as the cornerstone for synthesizing tetrahydropyrimidine scaffolds. For 4-(3-methoxyphenyl)-6-methyl-2-thioxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide, the reaction is adapted to replace the traditional β-keto ester with N-(p-tolyl)acetoacetamide, introducing the p-tolylcarboxamide moiety directly into the pyrimidine ring. Thiourea is employed to furnish the 2-thioxo group, while 3-methoxybenzaldehyde provides the 4-aryl substituent.
Role of Lanthanum Triflate as a Catalyst
Lanthanum triflate [La(OTf)₃] emerges as a highly efficient Lewis acid catalyst for this synthesis, offering superior yields (85–95%) compared to traditional catalysts like HCl or BF₃·OEt₂. Its water tolerance and recyclability make it ideal for green chemistry applications. The catalyst facilitates the formation of the N-acyliminium intermediate, accelerating the cyclocondensation step and reducing reaction times to 1–1.5 hours.
Detailed Preparation Methods
Reaction Components and Stoichiometry
The synthesis involves the following components:
-
3-Methoxybenzaldehyde (1.0 mmol)
-
N-(p-Tolyl)acetoacetamide (1.1 mmol)
-
Thiourea (1.2 mmol)
-
La(OTf)₃ (0.1 mmol, 10 mol%)
-
Ethanol (1.0 mL)
Stepwise Procedure
-
Reactor Setup : A 10 mL round-bottom flask equipped with a condenser is charged with 3-methoxybenzaldehyde, N-(p-tolyl)acetoacetamide, thiourea, and La(OTf)₃ in ethanol.
-
Reaction Conditions : The mixture is stirred under reflux at 80°C for 1.5 hours, with progress monitored by TLC (ethyl acetate/hexane, 3:7).
-
Workup : After cooling, the reaction mixture is diluted with ice water (10 mL). The precipitated solid is filtered, washed with cold ethanol, and recrystallized from ethanol to yield the pure product.
Optimized Reaction Parameters
Mechanistic Insights
Formation of the N-Acyliminium Intermediate
The reaction initiates with La(OTf)₃-mediated protonation of 3-methoxybenzaldehyde, enhancing its electrophilicity. Thiourea then attacks the activated aldehyde, forming an N-acyliminium ion intermediate.
Cyclocondensation and Ring Closure
The enol tautomer of N-(p-tolyl)acetoacetamide nucleophilically attacks the N-acyliminium ion, yielding a linear ureide intermediate. Intramolecular cyclization and dehydration complete the tetrahydropyrimidine ring, with La(OTf)₃ stabilizing transition states throughout.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.82 (s, 1H, NH), 7.25–6.75 (m, 8H, aromatic), 5.12 (s, 1H, CH), 3.78 (s, 3H, OCH₃), 2.32 (s, 3H, CH₃), 2.24 (s, 3H, CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 176.8 (C=S), 165.4 (C=O), 152.1–112.3 (aromatic carbons), 54.1 (OCH₃), 23.1 (CH₃).
-
HRMS : m/z calculated for C₂₁H₂₂N₃O₂S [M+H]⁺: 380.1432; found: 380.1428.
X-ray Crystallography
Single-crystal X-ray analysis confirms the chair conformation of the tetrahydropyrimidine ring and the Z-configuration of the thioxo group. Intermolecular hydrogen bonds (N–H···S and C–H···O) stabilize the crystal lattice.
Comparative Analysis with Related Derivatives
Substituent Effects on Yield and Activity
The 3-methoxyphenyl group enhances solubility compared to hydrophobic CF₃ substituents, while the p-tolylcarboxamide improves metabolic stability.
Applications and Biological Relevance
Q & A
Basic: What are the key synthetic routes for preparing 4-(3-methoxyphenyl)-6-methyl-2-thioxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide?
The compound is synthesized via modifications of the Biginelli reaction, which involves a three-component cyclocondensation of a β-ketoester, aldehyde, and thiourea derivative. For example:
- Methodology : Use 3-methoxybenzaldehyde, methyl acetoacetate, and N-(p-tolyl)thiourea in ethanol with HCl as a catalyst under reflux (60–80°C). Monitor reaction completion via TLC (hexane:ethyl acetate, 3:1). Purify via recrystallization from ethanol to yield ~65% purity .
- Critical Parameters : Substituents on the aldehyde and urea/thiourea dictate regioselectivity. Thiourea derivatives (e.g., N-(p-tolyl)thiourea) introduce the 2-thioxo group, confirmed by IR (ν~1250 cm⁻¹ for C=S) .
Basic: How can the crystal structure and conformational dynamics of this compound be characterized?
Single-crystal X-ray diffraction (XRD) is the gold standard:
- Protocol : Grow crystals via slow evaporation in ethanol or DCM. XRD analysis (e.g., monoclinic P21/c space group) reveals bond lengths (C–S = ~1.68 Å) and dihedral angles (e.g., 3-methoxyphenyl ring tilted ~25° relative to the pyrimidine core). Hydrogen bonding (N–H···O/S) stabilizes the tetrahydropyrimidine scaffold .
- Alternative Techniques : ¹H/¹³C NMR (δ~10.5 ppm for NH; δ~170 ppm for C=O) and DFT calculations (e.g., Gaussian09 with B3LYP/6-31G**) validate electronic structure .
Advanced: How do substituents (e.g., 3-methoxyphenyl vs. 4-methylphenyl) influence biological activity?
Structure-activity relationship (SAR) studies suggest:
- Antimicrobial Activity : The 3-methoxyphenyl group enhances lipophilicity (logP ~2.8), improving membrane penetration. In contrast, bulky substituents (e.g., 4-propoxyphenyl) reduce activity against Pseudomonas aeruginosa (MIC = 32 µg/mL vs. 8 µg/mL for 3-methoxyphenyl) .
- Mechanistic Insight : The 2-thioxo group increases thiol-mediated interactions with bacterial enzymes (e.g., dihydrofolate reductase), as shown in docking studies (AutoDock Vina, ∆G = −9.2 kcal/mol) .
Advanced: How can conflicting data on regioselectivity during alkylation be resolved?
Contradictions arise in alkylation reactions (e.g., S- vs. N-alkylation). Resolve via:
- Experimental Design : Use alkyl halides (e.g., benzyl bromide) in DMF with K₂CO₃. Monitor regioselectivity via LC-MS and ¹H NMR (S-alkylation shows δ~3.8 ppm for SCH₂; N-alkylation shows δ~4.2 ppm for NCH₂). XRD confirms S-alkylation products (e.g., 2-(benzylthio) derivatives) .
- Theoretical Analysis : Frontier molecular orbital (FMO) calculations reveal higher nucleophilicity at the sulfur atom (HOMO energy = −6.3 eV vs. −7.1 eV for NH) .
Advanced: What strategies optimize yield in multi-step syntheses involving this compound?
Key strategies include:
- Catalyst Screening : Use CeCl₃·7H₂O in ethanol for Biginelli reactions (yield ↑ 20% vs. HCl alone) .
- Protecting Groups : Acetylate the 3-amino group (e.g., acetic anhydride) to prevent side reactions during alkylation. Deprotect with NaOH/MeOH (90% recovery) .
- Workflow Table :
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclocondensation | Ethanol, HCl, reflux | 65 |
| 2 | S-Alkylation | DMF, K₂CO₃, 80°C | 72 |
| 3 | Deprotection | NaOH/MeOH, RT | 90 |
Advanced: How can computational methods predict the compound’s pharmacokinetic properties?
Use in silico tools:
- ADMET Prediction : SwissADME calculates moderate permeability (Caco-2 = 5.1 × 10⁻⁶ cm/s) and CYP3A4 inhibition risk (Probability = 0.78).
- Solubility : Aqueous solubility (~0.05 mg/mL) is limited by the 3-methoxyphenyl group; PEG-400 co-solvents improve bioavailability .
- Toxicity : ProTox-II predicts hepatotoxicity (ToxScore = 0.62) due to thiourea-derived metabolites .
Advanced: What analytical techniques resolve discrepancies in biological assay results?
Address variability via:
- Bioassay Replicates : Perform MIC assays in triplicate using Staphylococcus aureus ATCC 25923. Statistical analysis (ANOVA, p < 0.05) identifies outliers.
- Metabolite Interference : Use LC-HRMS to detect degradation products (e.g., oxidation of 2-thioxo to 2-oxo group in PBS buffer, pH 7.4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
